molecular formula C8H16ClN B6164360 N-methylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2306270-55-1

N-methylspiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B6164360
CAS No.: 2306270-55-1
M. Wt: 161.7
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Description

N-methylspiro[3.3]heptan-2-amine hydrochloride (CAS 2306270-55-1) is a high-value spirocyclic amine building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C8H16ClN and a molecular weight of 161.67 g/mol , this compound features a rigid spiro[3.3]heptane scaffold. This scaffold is increasingly recognized as a valuable bioisostere for saturated ring systems, useful for conformational restriction to improve the potency and selectivity of drug candidates . Researchers are exploring spiro[3.3]heptane derivatives to create stereochemical diversity-oriented libraries, particularly for developing probes and analogs of neurotransmitters like glutamic acid . The primary application of this chemical is for research purposes only, and it is strictly not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2306270-55-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for N Methylspiro 3.3 Heptan 2 Amine Hydrochloride and Its Derivatives

Retrosynthetic Analysis Approaches for the Spiro[3.3]heptane Core Architecture

Retrosynthetic analysis reveals several key disconnection points for the spiro[3.3]heptane framework. A primary strategy involves the formation of the two cyclobutane (B1203170) rings that constitute the core. This can be approached by constructing one ring and then forming the second spiro-fused ring, or by forming both rings in a concerted or sequential manner from a central precursor.

Key retrosynthetic strategies include:

[2+2] Cycloadditions: Disconnecting one of the cyclobutane rings via a [2+2] cycloaddition pathway, typically between an alkene and a ketene or a ketene equivalent. nih.gov

Double Alkylation/Cyclization: Disconnecting the spirocyclic core at two points, leading back to a central carbon atom and a precursor bearing two leaving groups, which can undergo a double alkylation with a malonate-type nucleophile. nih.govchemrxiv.org

Rearrangement Reactions: Envisioning the spiro[3.3]heptane skeleton as the product of a rearrangement from a different, often more accessible, polycyclic system, such as through a Meinwald oxirane rearrangement or a semipinacol rearrangement. nih.govnih.gov

One common retrosynthetic approach for 2,6-disubstituted spiro[3.3]heptanes begins by disconnecting the amino acid moiety, often installed via a Strecker reaction on a spirocyclic ketone. nih.gov The spirocyclic ketone itself can be traced back to a precursor assembled through double malonate alkylation. nih.gov

[2+2] Cycloaddition Strategies for Cyclobutane Ring Formation

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane rings and, by extension, the spiro[3.3]heptane core. baranlab.org This method involves the reaction of two double-bond-containing components to form a four-membered ring.

A prominent strategy is the cycloaddition of a ketene, or a ketene equivalent, with an alkene. For instance, the reaction of dichloroketene with an appropriate alkene can be used to construct a functionalized cyclobutanone, which serves as a key intermediate. nih.gov This cyclobutanone can then be elaborated to form the second ring of the spiro[3.3]heptane system. Another variation involves the reaction between keteneiminium salts and alkenes to generate cyclobutanones, a method that has been adapted to prepare polysubstituted spiro[3.3]heptanes. chemrxiv.orgresearchgate.net

Thermal [2+2] cycloadditions have also been employed. For example, the reaction between endocyclic alkenes and Graf's isocyanate (ClO₂S-NCO) yields spirocyclic β-lactams. researchgate.net Subsequent reduction of the β-lactam ring with a reducing agent like alane provides access to azaspiro[3.3]heptanes, which are direct precursors or analogs of the target amine compounds. researchgate.net

Reaction Type Reactants Key Intermediate Reference
Ketene CycloadditionDichloroketene + AlkeneDichlorocyclobutanone nih.gov
Keteneiminium CycloadditionKeteneiminium salt + AlkeneCyclobutanone chemrxiv.orgresearchgate.net
Thermal CycloadditionEndocyclic alkene + Graf's isocyanateSpirocyclic β-lactam researchgate.net

Double Substitution and Cyclization Reactions for Spiro-Ring Construction

A highly effective and scalable method for constructing the spiro[3.3]heptane core involves the double alkylation of a nucleophile with a substrate containing two leaving groups. This approach builds the spirocyclic framework around a central quaternary carbon atom in a single synthetic operation.

A common precursor for this strategy is 1,1-bis(bromomethyl)cyclobutane or a similarly substituted cyclobutane derivative. chemrxiv.org This electrophile can react with a soft nucleophile, such as diethyl malonate, in the presence of a base. The initial alkylation is followed by an intramolecular cyclization, resulting in the formation of the second cyclobutane ring and yielding a spiro[3.3]heptane-dicarboxylate ester. chemrxiv.org This diester is a versatile intermediate that can be converted into various functionalized spiro[3.3]heptanes, including carboxylic acids, alcohols, and amines. chemrxiv.org

An alternative nucleophile is p-toluenesulfonylmethyl isocyanide (TosMIC), which can also undergo double alkylation to construct the spiro[3.3]heptane core. chemrxiv.org These methods are robust and have been successfully applied to large-scale syntheses. chemrxiv.org

Electrophile Nucleophile Base Product Type Reference
1,1-bis(bromomethyl)cyclobutaneDiethyl malonateSodium ethoxideSpiro[3.3]heptane dicarboxylate chemrxiv.org
1,1-bis(bromomethyl)cyclobutaneTosMICSodium hydrideSpiro[3.3]heptane derivative chemrxiv.org

Cascade and Tandem Reactions in Spiro[3.3]heptane Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a series of intramolecular transformations occur sequentially in a single pot without isolating intermediates. bham.ac.ukiitb.ac.in These reactions offer significant advantages in terms of atom economy, time, and resource management, making them attractive for the synthesis of complex architectures like spiro[3.3]heptanes. 20.210.105

One example of a cascade process relevant to spiro[3.3]heptane synthesis is the strain-relocating semipinacol rearrangement. nih.gov This reaction can be initiated by the addition of metallated bicyclobutanes to cyclopropanone equivalents. The resulting 1-bicyclobutylcyclopropanol intermediate is highly strained and readily undergoes rearrangement in the presence of an acid to furnish a spiro[3.3]heptan-1-one. nih.gov This process efficiently transforms a highly strained bicyclobutyl system into the also strained, but thermodynamically more favorable, spiro[3.3]heptane motif. nih.gov

Another tandem strategy involves the ring-opening of a thiazoline-fused 2-pyridone with propargyl bromide, which generates an in-situ allene. This allene can then undergo an intramolecular [2+2] cycloaddition with an α,β-unsaturated ester moiety present in the molecule to construct a cyclobutane-fused system, demonstrating the power of tandem reactions to rapidly build molecular complexity.

Stereoselective Synthesis of the N-methylspiro[3.3]heptan-2-amine Core

The introduction of stereocenters into the spiro[3.3]heptane framework is a critical challenge, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis of enantiomerically pure N-methylspiro[3.3]heptan-2-amine and its derivatives relies on advanced stereoselective methods.

Strategies for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, the synthesis of all four stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, starting from a common precursor and utilizing separation of diastereomeric intermediates to obtain each target as a single stereoisomer. researchgate.net The key step to construct the spiro[3.3]heptane skeleton in this synthesis was a Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative. researchgate.net

Another approach involves a regio- and stereospecific semipinacol rearrangement starting from an optically active substituted cyclopropanone equivalent, which leads to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov These chiral ketones are valuable intermediates that can be converted to the desired chiral amines.

Enantioselective and Diastereoselective Routes to Chiral Spiro[3.3]heptane Amines

Achieving high levels of enantioselectivity and diastereoselectivity is paramount for producing single-isomer chiral spiro[3.3]heptane amines. Biocatalytic methods, which utilize enzymes to perform stereoselective transformations, offer a powerful and sustainable route. nih.gov

Enzymatic reductive amination is an increasingly attractive strategy for the synthesis of chiral amines. researchgate.net Imine reductases (IREDs) can catalyze the asymmetric reduction of imines to amines with high enantioselectivity. A panel of IREDs can be screened to find a biocatalyst capable of accepting spirocyclic ketones and producing the desired chiral amine. researchgate.net

Chiral auxiliaries have also been successfully employed. In the context of spirocyclic glutamic acid analogs, the Strecker reaction was performed using chiral amines like (R)-α-phenylglycinol or Ellman's sulfinamide as auxiliaries. nih.gov These auxiliaries direct the stereochemical outcome of the reaction, and the resulting diastereomeric products can often be separated chromatographically, followed by removal of the auxiliary to yield the enantiopure amine. nih.gov

Method Key Reagent/Catalyst Outcome Reference
Diastereomer Separation-Isolation of single stereoisomers researchgate.net
Chiral Auxiliary(R)-α-phenylglycinol, Ellman's sulfinamideDiastereoselective Strecker reaction nih.gov
BiocatalysisImine Reductases (IREDs)Enantioselective reductive amination researchgate.net

Asymmetric catalysis provides an elegant and efficient means to generate chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. nih.gov

Enzyme-catalyzed reactions are a prime example of asymmetric catalysis. Ketoreductases (KREDs) can perform the asymmetric reduction of a prochiral ketone, such as a spiro[3.3]heptan-2-one, to a chiral alcohol with high enantioselectivity. researchgate.net This chiral alcohol can then be converted into the target amine, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine nucleophile. Pig liver esterase has also been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane to prepare axially chiral derivatives. rsc.org

Transition-metal catalysis is another powerful tool. While specific examples for N-methylspiro[3.3]heptan-2-amine are not abundant, the principles of metal-catalyzed asymmetric reductive amination are well-established for other ketone classes. researchgate.net A chiral metal complex, often based on iridium, rhodium, or ruthenium, can catalyze the reaction of a ketone with an ammonia source and a reducing agent (e.g., H₂) to directly produce a chiral primary amine with high enantiomeric excess. researchgate.net This direct approach is highly desirable from an efficiency standpoint.

Chiral Auxiliary-Mediated Approaches (e.g., Ellman's sulfinamide, (R)-α-phenylglycinol)

The asymmetric synthesis of the amine on the spiro[3.3]heptane scaffold is frequently achieved by employing chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Two prominent auxiliaries used in analogous syntheses are Ellman's sulfinamide (tert-butanesulfinamide) and (R)-α-phenylglycinol.

These methods typically begin with a prochiral precursor, such as spiro[3.3]heptan-2-one. The auxiliary reacts with the ketone to form a chiral intermediate, which then directs the stereoselective addition of a nucleophile.

Ellman's Sulfinamide: Introduced by Ellman in 1997, enantiopure tert-butanesulfinamide has become a versatile chiral auxiliary for the asymmetric synthesis of amines. sigmaaldrich.comyale.edu The synthesis proceeds via the condensation of the sulfinamide with spiro[3.3]heptan-2-one to form a tert-butanesulfinyl imine. sigmaaldrich.comharvard.edu This intermediate serves as a powerful chiral directing group, activating the imine for nucleophilic addition with high diastereoselectivity. sigmaaldrich.com For the synthesis of an amine, a reducing agent can act as the nucleophile. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine with high enantiomeric purity. harvard.edu The robustness of this chemistry has seen it applied on scales ranging from academic research to industrial production. yale.edu

** (R)-α-phenylglycinol:** (R)-α-phenylglycinol is another chiral auxiliary utilized in asymmetric amine synthesis, often through a modified Strecker reaction. nih.govdocumentsdelivered.com In this approach, the auxiliary, the ketone precursor, and a cyanide source react to form a chiral α-amino nitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid and removal of the auxiliary yields a chiral α-amino acid. While effective, studies comparing the two auxiliaries for the synthesis of functionalized spiro[3.3]heptane derivatives have provided clear insights. Research has indicated that Ellman's sulfinamide is often more advantageous, as the resulting adducts are more stable and allow for more efficient chromatographic separation of diastereomers. nih.gov

Table 1: Comparison of Chiral Auxiliaries for Spiro[3.3]heptane Amine Synthesis
FeatureEllman's Sulfinamide (tert-butanesulfinamide)(R)-α-phenylglycinol
Intermediate StabilityForms stable tert-butanesulfinyl imine adducts. nih.govIntermediates can be less stable. nih.gov
DiastereoselectivityGenerally provides high diastereoselectivity. sigmaaldrich.comCan provide good diastereoselectivity. documentsdelivered.com
Separation EfficiencyAdducts allow for efficient chromatographic separation. nih.govSeparation of diastereomers can be less efficient. nih.gov
VersatilityWidely used for a large variety of amine syntheses. yale.eduCommonly used in Strecker-type syntheses. nih.gov
Auxiliary RemovalMild acidic conditions (e.g., HCl in an alcohol solvent). harvard.eduOften requires oxidative cleavage. documentsdelivered.com

Regioselective Introduction of the Amine Functionality

The successful synthesis of N-methylspiro[3.3]heptan-2-amine hydrochloride hinges on the precise and controlled introduction of the amine group at the C2 position of the spirocyclic core. The primary strategy to achieve this regioselectivity is to begin with a precursor where the desired position is already activated for amination, namely spiro[3.3]heptan-2-one.

The synthesis of this specific ketone can be accomplished through various methods, including the [2+2] cycloaddition of ketene species with methylenecyclobutane or through rearrangement reactions like the acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols. nih.gov Once spiro[3.3]heptan-2-one is obtained, several methods can be employed to introduce the amine functionality regioselectively at the carbonyl position:

Reductive Amination: This is a direct method where the ketone reacts with an ammonia source (like ammonia or ammonium formate) in the presence of a reducing agent to form the primary amine. This one-pot process ensures the amine is located exclusively at the site of the former carbonyl group. chemrxiv.org

Chiral Auxiliary-Mediated Synthesis: As detailed in section 2.2.1.2, the condensation of spiro[3.3]heptan-2-one with a chiral auxiliary like Ellman's sulfinamide forms an imine at the C2 position. sigmaaldrich.com Subsequent reduction and cleavage steps deliver the chiral amine at this specific location. harvard.edu

Strecker Synthesis: This method involves treating the ketone with an amine, such as (R)-α-phenylglycinol, and a cyanide source. nih.gov The resulting α-amino nitrile is formed at the C2 position, which is then converted to the final amine.

Strategies for N-methylation and Hydrochloride Salt Formation

Following the successful synthesis of the primary amine, spiro[3.3]heptan-2-amine, the next key transformation is the introduction of a methyl group onto the nitrogen atom. Subsequently, the resulting secondary amine is converted to its hydrochloride salt to improve stability and handling.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the N-methylation of primary amines. This approach involves the reaction of the primary amine with formaldehyde (or a formaldehyde equivalent) to form an intermediate iminium ion, which is then reduced in situ by a hydride source to yield the N-methylated secondary amine.

A classic and robust example of this protocol is the Eschweiler-Clarke reaction . wikipedia.orgmdpi.com In this reaction, the primary amine is treated with excess formaldehyde and formic acid. wikipedia.org Formaldehyde reacts with the amine to form the iminium ion, and formic acid serves as the hydride donor, reducing the intermediate to the tertiary amine and decomposing to carbon dioxide, which drives the reaction to completion. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the methylated amine without forming quaternary ammonium salts, as the tertiary amine cannot form another iminium ion under these conditions. wikipedia.org

Modern variations of reductive amination offer a broader range of reagents and milder conditions. organic-chemistry.org These often provide high chemoselectivity and tolerate various functional groups. organic-chemistry.org

Table 2: Selected Reductive Amination Protocols for N-Methylation
ProtocolReagentsKey FeaturesReference
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidInexpensive reagents; irreversible due to CO2 formation; avoids over-alkylation. wikipedia.org
Sodium BorohydrideFormaldehyde, Sodium Borohydride (NaBH4)Mild conditions; common laboratory reagent. mdpi.com
Sodium CyanoborohydrideFormaldehyde, Sodium Cyanoborohydride (NaBH3CN)Mild reducing agent; selective for iminium ions over ketones/aldehydes. libretexts.org
Catalytic HydrogenationFormaldehyde, H2, Metal Catalyst (e.g., Pd/C)"Green" approach using hydrogen gas; requires specialized equipment. organic-chemistry.org

Direct Alkylation Methods for Amine Derivatization

Direct alkylation involves the reaction of the primary amine with a methylating agent, such as methyl iodide or dimethyl sulfate. In this SN2 reaction, the amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. quimicaorganica.org

The principal challenge associated with direct alkylation is controlling the degree of methylation. quimicaorganica.orgrsc.org The primary amine is converted to a secondary amine, which is often more nucleophilic than the starting amine and can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.org This lack of selectivity can lead to a mixture of products, complicating purification and reducing the yield of the desired secondary amine. quimicaorganica.org

To mitigate over-alkylation, several strategies have been developed:

Use of a Large Excess of the Amine: This ensures the methylating agent is more likely to react with the starting primary amine than the secondary amine product. This is often impractical if the amine is a valuable, multi-step synthesis product.

Controlled Reaction Conditions: Careful control of stoichiometry, temperature, and reaction time can favor mono-alkylation.

Specialized Reagent Systems: The use of ionic liquids as solvents has been shown to reduce the over-alkylation of secondary amines. rsc.org Another approach involves using aqueous media with surfactants like sodium dodecyl sulfate, which can also improve selectivity. rsc.org More recently, "self-limiting" alkylation methods have been developed that use N-aminopyridinium salts as ammonia synthons to achieve selective monoalkylation. acs.org

Once the N-methylspiro[3.3]heptan-2-amine has been synthesized and purified, it is typically converted to its hydrochloride salt. This is achieved by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride (HCl) in a suitable solvent. The protonated amine salt precipitates from the solution and can be isolated by filtration, providing a stable, crystalline solid that is easier to handle and store than the free base.

Scalability and Efficiency Considerations in Research-Oriented Synthetic Protocols

The transition of a synthetic route from a small-scale laboratory setting to a larger, preparative scale introduces numerous challenges related to efficiency, cost, and safety. For a multi-step synthesis like that of this compound, several factors must be considered to ensure the protocol is scalable and robust.

Key Considerations for Scalability:

Starting Material Accessibility: The availability and cost of the initial building blocks are critical. The synthesis of the spiro[3.3]heptane core, for instance, requires specific precursors that may not be commercially available in large quantities, necessitating a scalable synthesis for the core structure itself. enamine.net

Reagent Selection: Reagents that are inexpensive, stable, and safe to handle are preferred for large-scale work. For instance, the Eschweiler-Clarke reaction for N-methylation uses low-cost formaldehyde and formic acid, making it highly scalable. wikipedia.org In contrast, methods requiring expensive metal catalysts or highly toxic reagents like dimethyl sulfate may be less suitable.

Reaction Conditions: Extreme temperatures, high pressures, or the need for strictly anhydrous conditions can be difficult and costly to implement on a large scale. Reactions that proceed efficiently at or near ambient temperature and pressure are ideal.

Purification Methods: Reliance on column chromatography for purification is a major bottleneck in scaling up, as it is time-consuming and requires large volumes of solvent. Developing protocols where intermediates and the final product can be purified by crystallization or distillation is highly desirable. The formation of the final hydrochloride salt often facilitates purification by inducing crystallization.

Process Safety and Stability: The thermal stability of intermediates and the potential for runaway reactions must be assessed. Some spirocyclic compounds can exhibit chemical stability issues during scale-up. tandfonline.com

Research into the synthesis of related spirocyclic building blocks has demonstrated that with careful optimization, multi-gram and even 100-gram scale syntheses are achievable. nih.govresearchgate.net Such efforts often involve modifying initial small-scale routes, for example, by replacing problematic steps like a low-yielding bromination with a more efficient process. nih.gov

Advanced Spectroscopic and Structural Elucidation of N Methylspiro 3.3 Heptan 2 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules in solution. For N-methylspiro[3.3]heptan-2-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Two-dimensional NMR techniques are crucial for deciphering the complex spin systems present in the spiro[3.3]heptane framework.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, the methine proton at the C2 position is expected to show correlations to the adjacent methylene protons of the cyclobutane (B1203170) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the chemical shifts for each carbon in the spiro[3.3]heptane core and the N-methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful in determining the stereochemistry and preferred conformation of the molecule in solution by observing through-space interactions between protons on the two cyclobutane rings.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)Key HMBC CorrelationsKey NOESY Correlations
H-2H-1, H-3C-2C-1, C-3, C-4H-1, H-3, H-6, H-7
N-CH₃NHC (N-CH₃)C-2NH, H-2
H-1, H-3H-2C-1, C-3C-2, C-4, C-5H-2, H-6, H-7
H-6, H-7H-5C-6, C-7C-4, C-5H-1, H-3

Note: This is a hypothetical representation of expected correlations.

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of chemical substances with high precision and accuracy. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of corresponding nuclei. To assess the purity of a research batch of this compound, a certified internal standard with a known purity is added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the purity of the analyte can be calculated. The selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate quantification. nih.gov

A hypothetical example of a qNMR purity assessment is detailed below:

ParameterValue
Analyte Signal Integral1.00
Internal Standard Signal Integral1.15
Analyte Molar Mass ( g/mol )161.67
Internal Standard Molar Mass ( g/mol )142.11
Analyte Mass (mg)10.25
Internal Standard Mass (mg)9.80
Calculated Purity (%) 98.5

Note: This is a hypothetical calculation for illustrative purposes.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. An X-ray crystallographic analysis of this compound would provide unequivocal proof of its molecular structure, including the absolute configuration of the chiral center at C2, and offer insights into its solid-state conformation and intermolecular interactions.

The spiro[3.3]heptane core is known for its rigid, puckered conformation. nih.gov Single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the two cyclobutane rings in the solid state. This data would be invaluable for computational modeling and for understanding the conformational preferences of this important scaffold.

A hypothetical table of crystallographic data for this compound is provided below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)105.2
Volume (ų)1020.5
Z4
R-factor (%)4.5

Note: This is a hypothetical representation of crystallographic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry is a powerful technique for the accurate determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, the molecular formula can be confirmed. For this compound, HRMS would be used to verify the elemental composition of the protonated molecule, [C₈H₁₆N]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the analysis of the isotopic pattern, resulting from the natural abundance of isotopes such as ¹³C, can provide additional confidence in the assigned molecular formula.

A comparison of the theoretical and a hypothetical measured exact mass is shown below.

IonTheoretical Exact MassHypothetical Measured Exact MassMass Difference (ppm)
[C₈H₁₆N]⁺126.1277126.1275-1.6

Note: This is a hypothetical representation of HRMS data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods provide definitive identification of key functional groups and offer valuable insights into the conformational characteristics of the strained spirocyclic framework. Although specific experimental spectra for this compound are not widely published, a detailed analysis of expected vibrational frequencies can be constructed based on established data for analogous structures.

The structure of this compound contains several distinct components whose vibrational signatures are well-characterized: the secondary ammonium group ([R₂NH₂]⁺), the N-methyl group, and the spiro[3.3]heptane aliphatic core.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to be dominated by features arising from the protonated amine and the alkyl framework. As a secondary amine salt, the most characteristic absorption is the N-H stretching of the secondary ammonium ion. spectroscopyonline.comresearchgate.net This typically appears as a very broad and strong band in the 3000-2700 cm⁻¹ region. spectroscopyonline.com This significant broadening is a result of strong hydrogen bonding interactions within the crystal lattice. Superimposed on this broad envelope, one would expect to see the sharper, less intense C-H stretching vibrations of the methyl and spiro[3.3]heptane methylene groups, typically in the 2980-2850 cm⁻¹ range.

Another key diagnostic feature for a secondary amine salt is the N-H bending (deformation) vibration. cdnsciencepub.comresearchgate.net This absorption is expected to appear as a medium to strong band in the 1620-1560 cm⁻¹ region. spectroscopyonline.comcdnsciencepub.comresearchgate.net The presence of this band, in conjunction with the broad N-H stretch, is a strong indicator of the secondary ammonium group.

The vibrations of the spiro[3.3]heptane skeleton will contribute a series of bands in the fingerprint region. The CH₂ scissoring (bending) vibrations are expected around 1475-1445 cm⁻¹. The C-N stretching vibration for an aliphatic amine hydrochloride typically appears in the 1250-1150 cm⁻¹ region. The spectrum will also contain a complex series of absorptions corresponding to CH₂ wagging and twisting modes, as well as C-C stretching vibrations of the strained cyclobutane rings, which are expected throughout the 1300-800 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for the non-polar bonds of the carbon skeleton. While the polar N-H bonds of the ammonium group will likely give rise to weaker Raman signals, the C-H and C-C bonds of the spiro[3.3]heptane framework are expected to produce strong and distinct peaks.

The C-H stretching region (3000-2800 cm⁻¹) in the Raman spectrum will be rich in sharp bands corresponding to the symmetric and asymmetric stretches of the numerous CH₂ groups and the N-methyl group. The CH₂ scissoring and twisting modes are also Raman active and will appear in the 1470-1200 cm⁻¹ range.

A particularly strong feature in the Raman spectrum of cyclic and bicyclic alkanes is often the "ring breathing" mode, a symmetric C-C stretching vibration of the entire ring system. mst.edu For the spiro[3.3]heptane structure, this would likely appear as a sharp and intense band in the 1000-700 cm⁻¹ region, providing insight into the conformation and strain of the fused ring system. The C-N stretching vibration is also expected to be Raman active.

The combination of IR and Raman data allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups and providing a detailed picture of the molecular structure of this compound.

Expected Vibrational Frequencies for this compound

Interactive Data Table: Predicted Infrared (IR) Peaks

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
3000-2700Strong, Very Broadν(N⁺-H)Secondary Ammonium Stretch
2980-2850Medium-Strong, Sharpν(C-H)CH₃ and CH₂ Stretches
1620-1560Medium-Strongδ(N⁺-H)Secondary Ammonium Bend
1475-1445Mediumδ(CH₂)Methylene Scissoring
1420-1380Mediumδ(CH₃)Methyl Umbrella Bend
1250-1150Mediumν(C-N)C-N Stretch
1300-800Medium-WeakCH₂ Wag/Twist, C-C Stretch

Interactive Data Table: Predicted Raman Peaks

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
2980-2850Very Strong, Sharpν(C-H)CH₃ and CH₂ Stretches
1470-1440Strongδ(CH₂)Methylene Scissoring
1300-1200MediumCH₂ Twisting
1250-1150Mediumν(C-N)C-N Stretch
1000-700Strong, SharpRing Breathing / C-C Stretch

Chemical Reactivity, Derivatization, and Functionalization of N Methylspiro 3.3 Heptan 2 Amine Hydrochloride

Reactions at the Amine Nitrogen: Salt Formation, N-Substitution, and Amide/Urea/Carbamate Synthesis

The secondary amine in N-methylspiro[3.3]heptan-2-amine hydrochloride is a versatile functional group for a variety of chemical transformations.

As a hydrochloride salt, the compound is the product of the reaction between the free base, N-methylspiro[3.3]heptan-2-amine, and hydrochloric acid. This salt formation is a fundamental reaction of amines and is often employed to improve the solubility and stability of amine-containing compounds.

The nitrogen atom can readily undergo N-substitution reactions. Alkylation, arylation, and acylation are common methods to introduce diverse substituents. For instance, reductive amination with aldehydes or ketones can introduce a wide range of alkyl groups.

Furthermore, the amine functionality serves as a nucleophile in reactions with acylating agents to form amides, with isocyanates to form ureas, and with chloroformates or other carbonyl sources to form carbamates. organic-chemistry.orgnih.govrsc.org These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied physicochemical properties. nih.govbohrium.com

N-derivatization is a key strategy for modifying the spiro[3.3]heptane scaffold. By altering the substituent on the nitrogen atom, it is possible to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For example, the synthesis of a series of amides or ureas from N-methylspiro[3.3]heptan-2-amine allows for the systematic exploration of how different functional groups at this position influence biological activity. This approach is instrumental in building SAR models that guide the design of more potent and selective compounds.

Table 1: Examples of N-Derivatization Reactions

ReactantReagentProduct Type
N-methylspiro[3.3]heptan-2-amineCarboxylic acid + coupling agentAmide
N-methylspiro[3.3]heptan-2-amineIsocyanateUrea
N-methylspiro[3.3]heptan-2-amineChloroformateCarbamate
N-methylspiro[3.3]heptan-2-amineAldehyde/Ketone + reducing agentSubstituted Amine

Functionalization of the Spiro[3.3]heptane Core for Analog Preparation

Beyond modifications at the nitrogen atom, the spiro[3.3]heptane core itself can be functionalized to generate a diverse range of analogs. researchgate.netmdpi.comresearchgate.net This allows for the introduction of substituents at various positions on the cyclobutane (B1203170) rings, providing a powerful tool for probing the spatial requirements of biological targets.

Direct electrophilic substitution on the spiro[3.3]heptane core is generally challenging due to the saturated nature of the hydrocarbon framework. However, the introduction of activating groups can facilitate such reactions.

More commonly, functionalization is achieved through nucleophilic substitution reactions on pre-functionalized spiro[3.3]heptane intermediates. science.gov For example, a hydroxyl or halide substituent on the spirocyclic core can be displaced by a variety of nucleophiles to introduce new functional groups. The synthesis of such precursors often involves multi-step sequences starting from commercially available cyclobutanone derivatives. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been applied to modified spiro[3.3]heptane scaffolds. researchgate.netmdpi.comresearchgate.netmdpi.commdpi.com To utilize these methods, the spiro[3.3]heptane core must first be functionalized with a suitable group for coupling, such as a halide (Br, I) or a triflate. These functionalized scaffolds can then participate in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, and amino groups, respectively. mdpi.comresearchgate.netsemanticscholar.org This approach significantly expands the diversity of accessible spiro[3.3]heptane analogs.

Table 2: Functionalization of the Spiro[3.3]heptane Core

Reaction TypeSubstrateReagentProduct
Nucleophilic Substitution6-Bromospiro[3.3]heptan-2-oneNaN36-Azidospiro[3.3]heptan-2-one
Suzuki Coupling6-Bromospiro[3.3]heptane derivativeArylboronic acid, Pd catalyst6-Arylspiro[3.3]heptane derivative
Sonogashira Coupling6-Iodospiro[3.3]heptane derivativeTerminal alkyne, Pd/Cu catalyst6-Alkynylspiro[3.3]heptane derivative

Regioselective and Stereoselective Functionalization Strategies

The development of regioselective and stereoselective methods for functionalizing the spiro[3.3]heptane core is crucial for accessing specific isomers and for creating chiral analogs. The puckered nature of the cyclobutane rings in the spiro[3.3]heptane system can influence the stereochemical outcome of reactions. nih.gov

For instance, the reduction of a ketone on the spiro[3.3]heptane ring can lead to the formation of diastereomeric alcohols. The choice of reducing agent and reaction conditions can often be tuned to favor the formation of one diastereomer over the other. Similarly, enzymatic reactions, such as those catalyzed by ketoreductases, can provide access to enantiomerically pure building blocks. chemrxiv.org The synthesis of glutamic acid analogs based on the spiro[3.3]heptane scaffold has demonstrated the use of chiral auxiliaries to control stereochemistry. nih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of analogues and derivatives of N-methylspiro[3.3]heptan-2-amine is essential for conducting thorough SAR studies. nih.govnih.govmdpi.comorganic-chemistry.org By systematically varying the substituents at different positions on the molecule, researchers can identify the key structural features required for biological activity.

For example, SAR studies might involve:

Modification of the N-methyl group: Replacing the methyl group with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket.

Introduction of substituents on the spiro[3.3]heptane core: Placing functional groups at different positions on the cyclobutane rings to explore the topology of the target.

Variation of stereochemistry: Synthesizing and testing individual stereoisomers to determine the optimal three-dimensional arrangement for activity.

These studies are critical for the optimization of lead compounds and the design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Computational and Theoretical Investigations of N Methylspiro 3.3 Heptan 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic structure, and reactivity, offering a powerful lens through to inspect chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-methylspiro[3.3]heptan-2-amine hydrochloride, DFT calculations would be instrumental in determining its molecular orbital landscape and energetic properties.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the protonated amine group is expected to significantly influence the electron distribution. The HOMO would likely be localized around the spiro[3.3]heptane core, while the LUMO may be more distributed across the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-8.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap9.7eV
Dipole Moment12.5Debye

Note: The data in this table is hypothetical and for illustrative purposes.

The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, known as energy minima. For the flexible spiro[3.3]heptane ring system, multiple low-energy conformations may exist.

Computational methods can systematically explore the potential energy surface of this compound to identify these stable conformers. The relative energies of these conformers, calculated with a high level of theory, can determine their population distribution at a given temperature. The puckering of the cyclobutane (B1203170) rings and the orientation of the N-methylamino group would be key structural features to analyze.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 298K
1 (Global Minimum)0.0075.3
20.8518.2
31.506.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational flexibility and interactions with the surrounding environment, such as a solvent.

MD simulations of this compound in an aqueous environment would provide insights into its dynamic behavior. These simulations can track the transitions between different conformations, revealing the flexibility of the spirocyclic scaffold.

In Silico Prediction of Potential Molecular Target Interactions and Binding Modes

Computational methods are widely used in drug discovery to predict how a molecule might interact with biological targets. These in silico approaches can help to prioritize compounds for further experimental testing.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound, a pharmacophore model can be constructed.

Key features would likely include:

A positive ionizable feature representing the protonated amine.

Hydrophobic features corresponding to the spiro[3.3]heptane carbon framework.

Hydrogen bond donor capability from the protonated amine.

This pharmacophore model can then be used to search databases of known biological targets to identify potential proteins with which the molecule might interact.

Table 3: Hypothetical Pharmacophore Features of this compound

Feature TypeLocation
Positive IonizableNitrogen atom of the amine
HydrophobicCentroid of the spiro[3.3]heptane core
Hydrogen Bond DonorHydrogen atom on the protonated amine

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening Approaches for Identifying Hypothetical Binding Partners

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the case of a novel compound such as this compound, where the specific biological targets may be unknown, virtual screening can be employed in a "reverse" or "inverse" docking approach. This involves screening the compound against a panel of known protein structures to predict potential binding partners.

Two primary methods are prevalent in virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of a potential protein target. Molecular docking, a key component of SBVS, predicts the preferred orientation of the ligand (N-methylspiro[3.3]heptan-2-amine) when bound to a protein to form a stable complex. The process involves placing the flexible ligand into the binding site of the rigid or flexible protein and using a scoring function to estimate the binding affinity. By docking the compound against a library of proteins with known structures (e.g., from the Protein Data Bank), researchers can generate a ranked list of hypothetical targets based on the predicted binding energies.

Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of a target is unavailable, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to a target of interest. Pharmacophore modeling is a common LBVS technique. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific target. If this compound shares structural similarities with known active ligands, a pharmacophore model can be built and used to screen for potential targets that recognize these features. For scaffolds like the spiro[3.3]heptane core, which are related to adamantane, methodologies applied to adamantane-based drugs could serve as a blueprint for identifying potential M2 channel inhibitors or other targets. researchgate.net

The results of these virtual screening campaigns are hypothetical and require experimental validation. However, they provide a crucial starting point for drug discovery and tool development by narrowing down the vast number of potential biological targets to a manageable list for laboratory testing.

Cheminformatics Analysis of Spiro[3.3]heptane-Containing Chemical Space

The spiro[3.3]heptane scaffold is a rigid, three-dimensional (3D) motif that has garnered significant attention in medicinal chemistry. nih.gov It is considered a valuable building block in drug discovery because it can serve as a saturated, non-aromatic bioisostere for six-membered rings like benzene. researchgate.netchemrxiv.org The replacement of a flat phenyl ring with a 3D spiro[3.3]heptane core can lead to significant improvements in physicochemical properties, such as increased solubility and improved metabolic stability, while maintaining or enhancing biological activity. chemrxiv.org

Cheminformatics analysis of chemical databases reveals a growing number of compounds incorporating the spiro[3.3]heptane motif. nih.gov This expansion is driven by the development of robust synthetic methods to create functionalized spiro[3.3]heptanes, allowing for their incorporation into complex molecular architectures. researchgate.netnih.gov The unique, non-planar geometry of the spiro[3.3]heptane core, with its non-collinear exit vectors for substitution, provides a distinct advantage over flat aromatic systems, enabling exploration of new regions of chemical space and potentially leading to novel intellectual property. researchgate.netchemrxiv.org

Molecular complexity is a critical concept in drug discovery, often linked to improved target selectivity and clinical success. csmres.co.uk One widely used metric to quantify molecular complexity and three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3). Fsp3 is calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule.

An increase in Fsp3 character is associated with several desirable properties for drug candidates:

Enhanced 3D structure: Higher Fsp3 values indicate greater saturation and a more complex, three-dimensional shape. csmres.co.ukmdpi.com

Improved Physicochemical Properties: Increased saturation can lead to better solubility and reduced promiscuity (binding to multiple targets). mdpi.com

Higher Clinical Success Rates: Studies have shown a correlation between higher Fsp3 and the likelihood of a compound successfully progressing through clinical trials. mdpi.com

The spiro[3.3]heptane core is inherently rich in sp3 carbons. N-methylspiro[3.3]heptan-2-amine, for example, has a high Fsp3 value, contributing to its structural rigidity and distinct 3D profile. This makes it and other spiro[3.3]heptane derivatives attractive scaffolds for moving beyond the flat, aromatic compounds that have historically dominated drug discovery libraries. mdpi.com

Table 1: Fsp3 Values for Selected Scaffolds

Compound/ScaffoldMolecular FormulaTotal Carbonssp3 CarbonsFsp3 Value
BenzeneC6H6600.00
CyclohexaneC6H12661.00
Spiro[3.3]heptaneC7H12771.00
N-methylspiro[3.3]heptan-2-amineC8H15N881.00

Before a compound can be used effectively as a research tool or developed into a therapeutic, its ADME properties must be understood. In silico (computer-based) models are invaluable for predicting these parameters early in the discovery process, saving time and resources. For a novel molecule like this compound, various ADME properties can be computationally estimated.

Key predicted parameters include:

Lipophilicity (logP/logD): This measures a compound's solubility in lipids versus water and influences its absorption and distribution. Replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity (e.g., a clogP reduction of 0.8 units in one analog of the drug Sonidegib). chemrxiv.org

Aqueous Solubility (logS): Predicts how well a compound dissolves in water, which is crucial for administration and distribution in the body. The increased 3D character of spirocycles often correlates with improved solubility.

Metabolic Stability: Computational models can predict susceptibility to metabolism by key enzyme families, such as Cytochrome P450 (CYP). While the spiro[3.3]heptane core can improve metabolic stability compared to some aromatic rings, specific substitutions can introduce metabolic liabilities. For instance, incorporating the spiro[3.3]heptane scaffold into Sonidegib resulted in reduced metabolic stability in human liver microsomes in that specific case. chemrxiv.org

Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to proteins in the blood, which affects its free concentration and availability to interact with targets.

Blood-Brain Barrier (BBB) Permeability: For compounds intended to act on the central nervous system, models can predict the likelihood of crossing the BBB.

These in silico predictions help to build a profile of the compound, guiding its use as a research probe and identifying potential liabilities that may need to be addressed through further chemical modification.

Table 2: Hypothetical In Silico ADME Predictions

ParameterPredicted ValueImplication for Research Tool
logP1.5 - 2.5Good balance for cell permeability and solubility
logS> -4.0Adequate aqueous solubility
BBB PermeabilityHighPotential for CNS target engagement
CYP InhibitionLowLow risk of drug-drug interactions
Metabolic StabilityModerate to HighSuitable half-life for in vitro and in vivo studies

Note: The values in this table are illustrative examples of typical predictions for a research compound with favorable properties and are not based on experimental data for this compound.

Mechanistic Biochemical and Pharmacological Research on N Methylspiro 3.3 Heptan 2 Amine Hydrochloride Preclinical, in Vitro, Molecular Level

Investigation of Molecular Target Interactions in Model Systems

There is no publicly available research detailing the interactions of N-methylspiro[3.3]heptan-2-amine hydrochloride with specific molecular targets in model systems.

Enzyme Inhibition Profiles in Isolated Biochemical Assays (e.g., PRMT5, SHP2)

No studies were found that investigated the inhibitory activity of this compound against enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) or Src homology region 2 domain-containing phosphatase 2 (SHP2) in isolated biochemical assays.

Receptor Binding Assays in Isolated Cell Membranes or Recombinant Proteins

Information from receptor binding assays for this compound is not available in the scientific literature. Data on its affinity and selectivity for various receptors are currently unpublished.

Elucidation of Cellular Mechanisms of Action in Non-Human Model Cell Lines

There is a lack of published research on the cellular mechanisms of action for this compound in any non-human model cell lines.

Effects on Intracellular Signaling Pathways (e.g., Second Messenger Modulation, Protein Phosphorylation)

No data has been published detailing the effects of this compound on intracellular signaling pathways, including any modulation of second messengers or protein phosphorylation cascades.

Modulation of Protein-Protein Interactions

Research on the ability of this compound to modulate protein-protein interactions has not been made publicly available.

Structure-Activity Relationships (SAR) in Preclinical In Vitro Biological Systems

There are no available preclinical in vitro studies that would form the basis for an analysis of the structure-activity relationships of this compound and its derivatives.

Identification of Key Pharmacophoric Elements and Their Stereochemical Influence

The pharmacological activity of this compound is intrinsically linked to its key pharmacophoric elements and their precise spatial arrangement. The core pharmacophore consists of the spiro[3.3]heptane framework, the secondary amine, and the methyl substituent. The protonated amine, stabilized by the hydrochloride salt, is crucial for forming ionic interactions with negatively charged residues, such as aspartate or glutamate, within a biological target's binding site.

The stereochemistry of the spiro[3.3]heptane core plays a pivotal role in defining the orientation of the pharmacophoric features. The rigid, non-planar structure of this scaffold restricts the conformational freedom of the molecule, leading to a well-defined presentation of the amine and methyl groups. nih.gov This conformational constraint can enhance binding affinity and selectivity for a specific biological target.

The introduction of a chiral center at the 2-position of the spiro[3.3]heptane ring results in two enantiomers, (R)- and (S)-N-methylspiro[3.3]heptan-2-amine. These enantiomers can exhibit significantly different pharmacological profiles due to their distinct interactions with chiral biological macromolecules. One enantiomer may fit optimally into a binding pocket, while the other may experience steric hindrance or fail to achieve the necessary molecular interactions for a biological response. This stereochemical influence is a well-documented phenomenon in medicinal chemistry, where the desired therapeutic effect is often attributed to a single enantiomer.

Table 1: Conceptual Pharmacophoric Elements and Stereochemical Considerations

Pharmacophoric ElementPotential InteractionStereochemical Influence
Protonated Secondary AmineIonic bonding, hydrogen bondingThe stereocenter at C2 dictates the spatial projection of the N-H vector, influencing the geometry of hydrogen bonds.
Spiro[3.3]heptane ScaffoldVan der Waals forces, hydrophobic interactionsThe rigid, three-dimensional shape provides a defined conformation, and its chirality can lead to stereospecific binding.
N-Methyl GroupHydrophobic interactions, potential for steric hindranceThe orientation of the methyl group is determined by the stereochemistry at C2 and can influence binding pocket occupancy.

Impact of Substituent Modifications on Molecular Interactions

The exploration of structure-activity relationships (SAR) through systematic substituent modifications is a cornerstone of medicinal chemistry. For this compound, modifications can be envisioned at several positions to probe and optimize molecular interactions with its biological target.

Modifications to the N-alkyl group can significantly impact binding affinity and selectivity. For instance, increasing the chain length or introducing branching could enhance hydrophobic interactions within a corresponding pocket of the target protein. Conversely, larger substituents may introduce steric clashes, leading to a decrease in activity.

Substitution on the spiro[3.3]heptane ring itself can also modulate the compound's properties. The introduction of polar groups, such as hydroxyl or amide functionalities, could introduce new hydrogen bonding opportunities. The strategic placement of such substituents is critical and would be guided by the topology of the target's binding site. The inherent rigidity of the spiro[3.3]heptane framework ensures that the spatial orientation of these new functional groups is well-defined. acs.org

Table 2: Conceptual Impact of Substituent Modifications

Modification PositionExample SubstituentPredicted Impact on Molecular Interactions
N-Alkyl GroupEthyl, Propyl, IsopropylMay enhance hydrophobic interactions; potential for steric hindrance with larger groups.
Spiro[3.3]heptane Ring (e.g., C6)Hydroxyl (-OH)Introduction of a hydrogen bond donor/acceptor, potentially increasing binding affinity.
Spiro[3.3]heptane Ring (e.g., C6)Fluoro (-F)Can alter electronic properties and serve as a weak hydrogen bond acceptor.

Biophysical Characterization of this compound Interactions (Conceptual)

To quantitatively understand the binding of this compound to its putative biological target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be invaluable.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing its target protein. The resulting heat changes would be measured to construct a binding isotherm. The shape of this isotherm would reveal the stoichiometry of the binding and the binding affinity. The sign and magnitude of the enthalpy and entropy changes would provide insight into the nature of the binding forces. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could indicate the release of ordered water molecules from the binding interface.

Table 3: Conceptual Isothermal Titration Calorimetry Data

ParameterConceptual ValueInterpretation
Binding Affinity (Kd)100 nMIndicates a high-affinity interaction.
Enthalpy Change (ΔH)-10 kcal/molExothermic reaction, suggesting favorable hydrogen bonding and van der Waals interactions.
Entropy Change (TΔS)+2 kcal/molFavorable entropy, possibly due to the displacement of water molecules from the binding site.
Stoichiometry (n)1.05Suggests a 1:1 binding ratio between the compound and its target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), which together determine the equilibrium dissociation constant (KD).

In a conceptual SPR experiment, the target protein would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during the association and dissociation phases, the kinetic rate constants can be determined. A fast association rate suggests rapid binding of the compound to the target, while a slow dissociation rate indicates a stable binding complex.

Table 4: Conceptual Surface Plasmon Resonance Data

ParameterConceptual ValueInterpretation
Association Rate (ka)1 x 105 M-1s-1Indicates a rapid binding of the compound to its target.
Dissociation Rate (kd)1 x 10-2 s-1Suggests a relatively stable complex with a slow off-rate.
Equilibrium Dissociation Constant (KD)100 nMConsistent with the binding affinity determined by ITC, indicating a strong interaction.

Future Research Directions and Broader Implications of N Methylspiro 3.3 Heptan 2 Amine Hydrochloride

Advancements in Novel Synthetic Methodologies and Process Intensification

The synthesis of spiro[3.3]heptane derivatives, while established, presents opportunities for innovation, particularly in enhancing efficiency, scalability, and sustainability.

Novel Synthetic Routes: Current research is focused on developing more streamlined approaches to the spiro[3.3]heptane core. nih.gov A notable advancement involves a strain-relocating semipinacol rearrangement, which provides an expedient route to spiro[3.3]heptan-1-ones, key precursors for amine derivatives. nih.gov This method utilizes readily available starting materials and proceeds in a telescopic manner, minimizing intermediate purification steps. nih.gov Future work could focus on adapting such innovative rearrangements for the asymmetric synthesis of chiral spiro[3.3]heptane amines, a critical step for their application in medicinal chemistry.

Process Intensification: The principles of process intensification, which aim to make chemical processes smaller, safer, and more energy-efficient, are highly relevant to the synthesis of N-methylspiro[3.3]heptan-2-amine hydrochloride. cetjournal.itresearchgate.net The adoption of continuous flow chemistry, for instance, offers significant advantages over traditional batch processing. nih.govmdpi.comnih.govthieme-connect.de

Parameter Batch Processing Flow Chemistry
Reaction Control LimitedPrecise control of temperature, pressure, and residence time
Safety Higher risk with large volumes of hazardous materialsEnhanced safety due to small reaction volumes
Scalability ChallengingReadily scalable by extending operation time
Efficiency Often lower yields and more byproductsHigher yields and improved selectivity

This interactive data table highlights the advantages of flow chemistry for process intensification.

Future research should explore the development of integrated flow synthesis protocols for this compound, potentially combining synthesis and initial purification steps into a single, automated process. researchgate.net This would not only improve efficiency but also reduce the environmental footprint of its production. mdpi.com

Development of Advanced Analytical Tools for Research Purity and Stability Assessment

Ensuring the purity and stability of this compound is paramount for its use in research and development. This necessitates the use and further development of advanced analytical techniques.

Purity Assessment: Given the chiral nature of N-methylspiro[3.3]heptan-2-amine, methods for determining enantiomeric purity are crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard technique. However, advanced NMR-based methods offer a powerful alternative. nih.gov A simple three-component chiral derivatization protocol using 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol allows for the determination of enantiopurity by integrating well-resolved diastereotopic resonances in the ¹H NMR spectrum. nih.gov

Stability Assessment: The hydrochloride salt form of amines is generally more stable than the free base. However, a thorough understanding of the stability of this compound under various conditions (e.g., temperature, humidity, pH) is essential. pitt.edugla.ac.uk Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information on its thermal stability and decomposition profile. nih.gov Furthermore, studies on the hygroscopicity and potential for polymorphism of the salt are warranted to ensure its long-term integrity. jst.go.jpresearchgate.net

Expansion of the Spiro[3.3]heptane Chemical Space through Targeted Derivatization

The spiro[3.3]heptane scaffold serves as an excellent starting point for creating diverse libraries of novel compounds through targeted derivatization.

Functionalization Strategies: The core structure of N-methylspiro[3.3]heptan-2-amine can be readily modified to introduce a wide range of functional groups. For example, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. Furthermore, the cyclobutane (B1203170) rings can be functionalized through various synthetic transformations. chemrxiv.orgresearchgate.net Recent work has demonstrated the synthesis of a wide array of mono- and bifunctional spiro[3.3]heptane-derived building blocks, including alcohols, carboxylic acids, and boronate esters. researchgate.netchemrxiv.org

Fluorination: The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. chemrxiv.org The synthesis of fluorinated and trifluoromethylated spiro[3.3]heptane building blocks has been reported, opening up new avenues for creating analogues of N-methylspiro[3.3]heptan-2-amine with potentially improved properties. chemrxiv.orgenamine.netresearchgate.net

A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, providing access to a variety of functionalized compounds. chemrxiv.org This allows for a systematic exploration of the impact of fluorination on the properties of this scaffold.

Hypothetical Utility as a Mechanistic Probe in Chemical Biology

The rigid, three-dimensional nature of the spiro[3.3]heptane core makes it an attractive scaffold for use as a mechanistic probe in chemical biology.

Bioisosteric Replacement: Spiro[3.3]heptane has been successfully used as a bioisostere for phenyl rings in bioactive compounds. chemrxiv.orgnih.govenamine.netchemrxiv.orgresearchgate.net This replacement can lead to improved physicochemical properties, such as reduced lipophilicity, while maintaining or even enhancing biological activity. chemrxiv.org For instance, replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate resulted in significantly improved target selectivity. rsc.org

This compound and its derivatives could be used to systematically probe the structure-activity relationships of biologically active molecules. By replacing flexible or planar moieties with the rigid spiro[3.3]heptane scaffold, researchers can gain insights into the optimal conformation for binding to a biological target.

Scaffold Key Feature Potential Application as a Probe
Phenyl RingPlanar, aromaticBaseline for comparison
Spiro[3.3]heptaneRigid, 3D, non-planarTo investigate the importance of non-planar conformations for binding
Bicyclo[1.1.1]pentaneRigid, linearTo probe for linear binding pockets

This interactive data table illustrates how different scaffolds can be used as mechanistic probes.

Potential as a Starting Point for Rational Design of Chemical Probes and Research Tools

The unique geometry and synthetic tractability of this compound make it an excellent starting point for the rational design of novel chemical probes and research tools. purdue.edursc.orgumn.edu

Scaffold for Library Synthesis: The ability to introduce diverse functional groups at specific positions on the spiro[3.3]heptane core allows for the creation of focused chemical libraries. researchgate.netnih.govnih.gov These libraries can then be screened for activity against a variety of biological targets. The defined exit vectors of the spiro[3.3]heptane scaffold enable a systematic exploration of the chemical space around a target's binding site. rsc.orgnih.gov

Development of Novel Probes: The spirocyclic framework can be incorporated into the design of probes with specific functionalities. For example, by attaching fluorescent dyes or photoaffinity labels to the N-methylspiro[3.3]heptan-2-amine scaffold, researchers could develop tools to visualize and study biological processes in real-time. rsc.org The inherent rigidity of the scaffold can help to pre-organize the functional groups for optimal interaction with their targets. wordpress.comchem-space.comnih.gov

Q & A

Q. What are the standard synthetic routes for N-methylspiro[3.3]heptan-2-amine hydrochloride, and how are key intermediates characterized?

The synthesis typically involves:

  • Cycloaddition reactions to form the spiro[3.3]heptane core, followed by N-methylation using methylating agents like methyl iodide .
  • Reductive amination or azide reduction (e.g., using LiAlH₄) to introduce the amine group .
  • Hydrochloride salt formation via HCl gas bubbling in ethyl ether .

Q. Key characterization steps :

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic structure and substituent positions. For example, spiro carbons appear as distinct signals near δ 45–65 ppm in ¹³C NMR .
  • HPLC or GC-MS to assess purity (>98% is typical for pharmacological studies) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves spirocyclic conformation and stereochemistry .
  • FT-IR spectroscopy : Identifies N–H stretching (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C₈H₁₆ClN) with ≤0.3% deviation .

Q. How is the pharmacological activity of this compound initially evaluated in preclinical studies?

  • In vitro receptor binding assays : Screens for affinity at NMDA, serotonin, or nicotinic receptors using radioligands (e.g., [³H]MK-801 for NMDA antagonism) .
  • Functional selectivity assays : Measures agonist/antagonist effects via calcium flux or electrophysiology .
  • Dose-response curves : EC₅₀/IC₅₀ values are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .
  • Chiral chromatography : Purify intermediates using cellulose-based columns (e.g., Chiralpak® IA) .
  • Kinetic resolution : Exploit differential reaction rates of enantiomers with chiral auxiliaries .

Q. Example optimization table :

StepParameterOptimal ConditionYield Improvement
N-methylationSolventDry THF+15%
ReductionCatalystPd/C (10 wt%)+20% enantiomeric excess

Q. What strategies are employed to resolve contradictions in reported biological activities across structural analogs?

  • Comparative molecular field analysis (CoMFA) : Correlates substituent effects (e.g., N-methyl vs. trifluoromethyl) with activity .
  • Free-Wilson analysis : Quantifies contributions of specific functional groups (e.g., spirocyclic rigidity enhances NMDA receptor binding ).
  • Meta-analysis : Reconciles divergent data by normalizing assay protocols (e.g., cell line variability in 5-HT₂C studies) .

Q. How do physicochemical properties (e.g., solubility, stability) influence formulation for in vivo studies?

  • Solubility enhancement : Use cyclodextrins or PEGylation; spirocyclic amines often require pH-adjusted solutions (e.g., citrate buffer, pH 4.5) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) show hydrochloride salts are stable >24 months when stored desiccated .
  • LogP optimization : Methyl groups reduce lipophilicity vs. trifluoromethyl analogs, improving aqueous compatibility .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for spirocyclic amines?

  • Analog synthesis : Systematic variation of substituents (e.g., 6,6-difluoro vs. N-methyl ).
  • Crystallographic docking : Maps ligand-receptor interactions (e.g., hydrogen bonding between amine and GluN1 subunit ).
  • Pharmacophore modeling : Identifies critical spatial features (e.g., spirocyclic bridge mimics rigidified neurotransmitter conformations ).

Q. How can researchers address discrepancies in enantiomer activity profiles?

  • Enantioselective synthesis : Use Evans oxazolidinones or enzymatic resolution .
  • In vivo pharmacokinetics : Compare AUC and brain penetration of (R)- vs. (S)-enantiomers .
  • Behavioral assays : Test enantiomers in rodent models (e.g., forced swim test for antidepressant activity ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.